Anagrelide hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’Anagrélide est un composé pharmaceutique principalement utilisé pour le traitement de la thrombocytémie essentielle, une maladie caractérisée par une surproduction de plaquettes sanguines. Ce composé est connu pour sa capacité à réduire les taux de plaquettes élevés et à atténuer le risque d’événements thromboemboliques. Il est commercialisé sous divers noms commerciaux, notamment Agrylin et Xagrid .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate d’Anagrélide implique plusieurs étapes :

- Préparation de l’alcool 2,3-dichlorobenzylique.

- Conversion en alcool 2,3-dichloro-6-nitrobenzylique.

- Formation de chlorure de 2,3-dichloro-6-nitryl-benzyle.

- Synthèse du chlorhydrate d’ester éthylique de la N-(2,3-dichloro-6-nitrobenzyle)glycine.

- Réduction en ester éthylique de la N-(6-amino-2,3-dichlorobenzyle)glycine.

- Formation du produit brut de chlorhydrate d’Anagrélide.

- Purification finale pour obtenir le chlorhydrate d’Anagrélide .

Méthodes de production industrielle : Une méthode industrielle améliorée consiste à préparer une suspension de base d’Anagrélide dans un alcool, à chauffer, à ajouter de l’eau, à acidifier, à refluxer, à refroidir, à filtrer et à sécher pour obtenir des cristaux de monohydrate de chlorhydrate d’Anagrélide .

Analyse Des Réactions Chimiques

Hydrolysis

The lactam ring in anagrelide undergoes acid-catalyzed hydrolysis, particularly in the hydrochloride monohydrate form, leading to ring opening and ester degradation :

This reaction necessitates strict control of humidity during storage .

Photodegradation

Exposure to UV light induces decomposition, forming dichloroquinazoline derivatives, though specific pathways remain under investigation .

Metabolic Reactions

Anagrelide undergoes hepatic metabolism primarily via CYP1A2 into two major metabolites :

| Metabolite | Structure Modification | Bioactivity |

|---|---|---|

| 3-Hydroxy anagrelide | Hydroxylation at C3 | 40× potent PDE3 inhibition vs. parent |

| RL603 | Cleavage of imidazolone ring | Minimal platelet-lowering activity |

Key metabolic steps :

-

Oxidation : CYP1A2-mediated hydroxylation at the imidazolone ring.

-

Hydrolysis : Esterase-mediated cleavage of the ethyl ester group .

Solubility and Formulation Reactions

-

Hydrochloride Salt : Slightly improved solubility (sparingly soluble in DMSO) , but hygroscopicity accelerates hydrolysis .

Analytical Degradation Signatures

Forced degradation studies identify:

-

Alkaline Conditions : Ester saponification → carboxylic acid .

-

Oxidative Stress : N-Oxide formation at the quinazoline ring .

These reactions underscore the compound’s sensitivity to environmental factors, guiding storage (desiccated, <25°C) and formulation strategies .

This synthesis of data from patents, pharmacokinetic studies, and stability analyses provides a mechanistic foundation for understanding anagrelide hydrochloride’s reactivity, critical for optimizing its pharmaceutical applications.

Applications De Recherche Scientifique

Indications and Uses

Anagrelide is primarily indicated for:

- Essential Thrombocythemia (ET) : It is used as a second-line treatment for patients who are intolerant to or have not responded to hydroxyurea, another cytoreductive therapy .

- Myeloproliferative Neoplasms (MPNs) : It is effective in managing thrombocytosis associated with various MPNs .

Efficacy Studies

- Platelet Reduction : Clinical studies have shown that anagrelide can achieve a ≥50% reduction in platelet counts in approximately 93% of patients with ET resistant to other therapies .

- Comparison with Hydroxyurea : An observational study involving over 3,600 patients indicated that anagrelide has comparable efficacy to hydroxyurea in long-term platelet control, although hydroxyurea may have a slightly better safety profile regarding thromboembolic events .

Case Studies

Several case reports highlight the effectiveness of anagrelide:

- A study reported that patients treated with anagrelide experienced significant symptom relief from headaches and visual disturbances associated with high platelet counts .

- Another case highlighted the successful management of a patient with ET who had previously failed other treatments, demonstrating anagrelide's role as a viable alternative in challenging cases .

Side Effects and Tolerability

Common side effects include:

- Headache

- Tachycardia

- Gastrointestinal disturbances (nausea, diarrhea)

These side effects often subside after a few weeks of treatment. Approximately 20% of patients discontinue therapy due to adverse effects or insufficient response .

Pharmacokinetics

Anagrelide exhibits variable pharmacokinetics based on age. A study found that elderly patients had higher plasma concentrations of anagrelide compared to younger patients, suggesting age-related differences in drug metabolism . The bioavailability is approximately 70%, and peak plasma concentrations are typically reached within one hour after oral administration .

Summary Table of Clinical Findings

| Study/Case | Patient Population | Key Findings | |

|---|---|---|---|

| Observational Study | 3,600 patients | Comparable efficacy to hydroxyurea | Anagrelide is effective for long-term management |

| Case Report 1 | ET patient resistant to therapy | Significant reduction in symptoms | Effective alternative treatment |

| Pharmacokinetics Study | 24 patients (young vs elderly) | Higher plasma concentrations in elderly | Age affects pharmacokinetics but not platelet response |

Mécanisme D'action

Le chlorhydrate d’Anagrélide exerce ses effets en inhibant la phosphodiestérase des nucléotides cycliques et la libération de l’acide arachidonique de la phospholipase. Cette inhibition perturbe la phase postmitotique de la maturation des mégacaryocytes, ce qui entraîne une réduction de la production de plaquettes. Le composé supprime également l’expression des facteurs de transcription nécessaires à la synthèse des plaquettes .

Composés similaires :

Hydroxyurée : Un autre agent antiplaquettaire utilisé pour des indications similaires.

Busulfan : Utilisé dans le traitement de la leucémie myéloïde chronique et d’autres troubles myéloprolifératifs.

Comparaison :

Hydroxyurée : Bien qu’elle soit efficace, elle a des effets leucémogènes potentiels en cas d’utilisation à long terme.

Busulfan : Le chlorhydrate d’Anagrélide a un meilleur taux de réponse et est mieux toléré que le busulfan.

Comparaison Avec Des Composés Similaires

Hydroxyurea: Another platelet-reducing agent used for similar indications.

Busulfan: Used in the treatment of chronic myeloid leukemia and other myeloproliferative disorders.

Comparison:

Hydroxyurea: While effective, it has potential leukemogenic effects with long-term use.

Busulfan: Anagrelide Hydrochloride has a better response rate and is better tolerated compared to Busulfan.

Activité Biologique

Anagrelide hydrochloride is a pharmacological agent primarily utilized for its platelet-lowering effects in conditions such as essential thrombocythemia (ET) and other myeloproliferative disorders. This article explores its biological activity, including its mechanism of action, efficacy in clinical settings, and associated case studies.

Anagrelide functions as an inhibitor of phosphodiesterase 3A (PDE3A), although its primary effects on platelet reduction are not directly linked to this inhibition. Instead, it appears to suppress transcription factors necessary for the maturation of megakaryocytes, which are the precursor cells for platelets. The compound has an IC50 of approximately 36 nM for PDE3A and 26 nM for thrombopoietin-induced megakaryocytopoiesis in isolated human CD34+ progenitor cells .

Metabolism and Pharmacokinetics

Anagrelide is extensively metabolized in the liver, primarily by cytochrome P450 1A2, into two major active metabolites:

- 3-Hydroxy-anagrelide (BCH24426)

- RL603

The 3-hydroxy metabolite exhibits a potency for inhibiting PDE3 that is approximately 40 times greater than that of the parent drug . The pharmacokinetic profile shows a bioavailability of around 70% when taken orally, with peak plasma concentrations reached within one hour .

Clinical Efficacy

Anagrelide has been evaluated in several clinical studies, particularly focusing on patients with ET and those resistant to hydroxyurea treatment.

Case Studies

-

Efficacy in Essential Thrombocythemia :

A study involving patients with ET refractory to hydroxyurea reported that anagrelide reduced platelet counts significantly. The median platelet count decreased from 1136.05 G/l to 480.98 G/l (56% reduction) within a median response time of 3-4 weeks. Complete remission was achieved in 55% of patients . -

Hydroxyurea-Resistant Thrombocytosis :

In a phase II trial involving patients with chronic myeloid leukemia (CML) exhibiting hydroxyurea-resistant thrombocytosis, anagrelide was administered at an initial dose of 2.0 mg/day. A response rate of 71% was observed, with more than a 50% reduction in platelet counts noted within approximately four weeks .

Side Effects and Safety Profile

While anagrelide is generally well-tolerated, it can lead to side effects such as headache, fluid retention, palpitations, and gastrointestinal disturbances . Notably, there have been reports linking anagrelide use to increased thrombotic events despite its efficacy in lowering platelet counts. For instance, one case highlighted a patient who developed acute myocardial infarction while on anagrelide therapy .

Comparative Biological Activity

A comparative study examined the biological activities of anagrelide and its metabolites on hematopoietic progenitor cells. It was found that neither anagrelide nor its metabolites affected the early expansion of CD34+ cells but did influence megakaryocyte differentiation and migration .

| Parameter | Anagrelide | 3-Hydroxy-anagrelide | RL603 |

|---|---|---|---|

| PDE3A Inhibition (IC50) | 36 nM | >1 µM | Not specified |

| Platelet Reduction Efficacy | Significant | Similar | Not specified |

| Metabolism | Liver (CYP1A2) | Active | Active |

Q & A

Basic Research Questions

Q. How can researchers develop a stability-indicating HPLC method for quantifying Anagrelide hydrochloride in pharmaceutical formulations?

- Methodological Answer : Optimize chromatographic parameters using a reversed-phase C18 column (150 × 4.6 mm, 5 µm), with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (55:45 v/v) at a flow rate of 1.0 mL/min. Validate the method per ICH guidelines by assessing linearity (5–50 µg/mL), precision (RSD < 2%), accuracy (98–102%), and robustness against pH and temperature variations. Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) ensure specificity .

Q. What in vitro models are suitable for evaluating Anagrelide’s effect on megakaryocyte proliferation?

- Methodological Answer : Use primary human megakaryocyte cultures or cell lines (e.g., DAMI or MEG-01) treated with this compound (0.1–10 µM). Assess proliferation via flow cytometry (CD41/CD42b markers) and colony-forming unit (CFU-MK) assays. IC50 values (e.g., 26 nM in bone marrow cultures) quantify potency. Include controls for non-megakaryocyte lineages to confirm specificity .

Q. What laboratory safety protocols are critical when handling this compound?

- Methodological Answer : Use nitrile gloves (tested via ASTM F739 standard) and lab coats. Conduct work in a fume hood with HEPA filtration. Store in airtight, light-resistant containers at 15–30°C. For spills, decontaminate with 70% ethanol. Emergency procedures: rinse eyes with water for 15 minutes; for inhalation, move to fresh air and monitor for tachycardia .

Advanced Research Questions

Q. How to design a randomized controlled trial (RCT) assessing non-inferiority of Anagrelide versus hydroxyurea in high-risk ET patients?

- Methodological Answer : Stratify randomization by age and prior thrombosis history. Use a 1:1 allocation with block sizes of 4–6. Primary endpoint: LVEF slope (linear regression of echocardiography data). Power analysis: 73 patients/group (80% power, α=0.05) to detect non-inferiority margin of -2.5%/year. Include blinded central review of LVEF measurements to reduce bias .

Propriétés

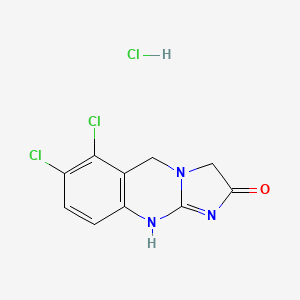

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWRQCIPWUCNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58579-51-4 | |

| Record name | Anagrelide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58579-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.